



Application Notes and Protocols for ARN23765 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

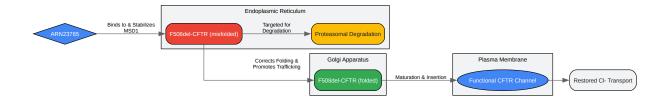
Introduction

ARN23765 is a highly potent, orally bioavailable small molecule corrector of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional chloride channels at the cell surface.[4] ARN23765 acts as a pharmacological chaperone, specifically a type I corrector, to rescue the trafficking of F508del-CFTR to the plasma membrane, thereby restoring chloride channel function.[1][5][6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of ARN23765.

Mechanism of Action

ARN23765 directly binds to and stabilizes the membrane-spanning domain-1 (MSD1) of the F508del-CFTR protein.[1][5][6][7] This interaction is crucial for correcting the conformational defect, allowing the mutant protein to properly fold and transit through the cellular quality control machinery to the plasma membrane. As a type I corrector, ARN23765 demonstrates synergistic or additive effects when used in combination with type II and type III CFTR correctors.[1][8]





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Caption: Mechanism of Action of ARN23765.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of **ARN23765** and its analogs from key cell-based assays.

Table 1: Potency of ARN23765 in Human Bronchial Epithelial (HBE) Cells

Cell Type	Assay	Parameter	Value	Reference
F508del/F508del HBE cells	Short-Circuit Current (Isc)	EC50	38 pM	[2][3][4][8][9]
F508del/F508del HBE cells	Short-Circuit Current (Isc)	EC50 (VX-809)	~200 nM	[8]

Table 2: Activity of ARN23765 Analogs in CFBE41o- Cells



Compound	Assay	Parameter	Value	Reference
ARN23765 Analog 1	Halide-Sensitive YFP	EC50	3.3 nM	[1]
ARN23765 Analog 1	Halide-Sensitive YFP	Emax	3.0	[1]
ARN23765 Analog 2	Halide-Sensitive YFP	EC50	24 nM	[1]
ARN23765 Analog 2	Halide-Sensitive YFP	Emax	1.2	[1]

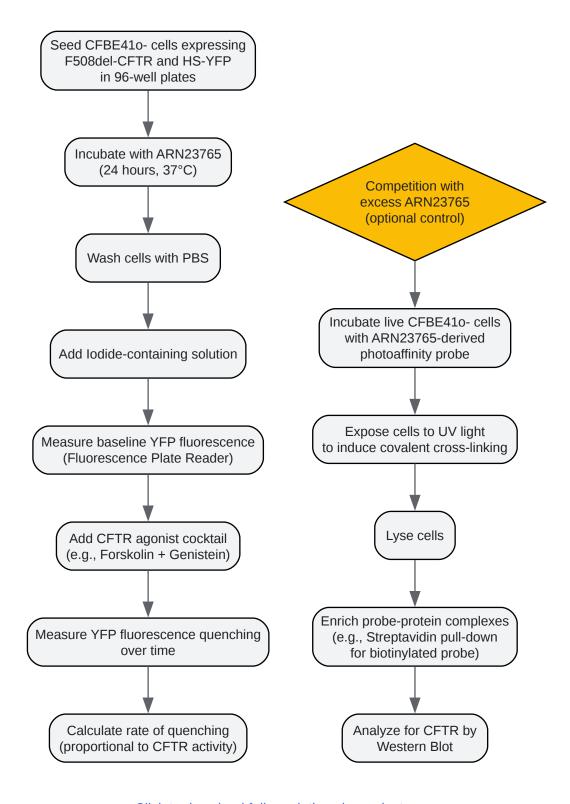
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Halide-Sensitive YFP (HS-YFP) Assay for CFTR Channel Activity

This high-throughput assay measures CFTR-mediated iodide influx by the quenching of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[1][5][9]





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